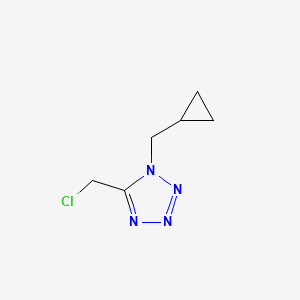
3-chloro-4-(1H-indazol-1-yl)benzoic acid
Descripción general
Descripción
“3-chloro-4-(1H-indazol-1-yl)benzoic acid” is a chemical compound with the CAS Number: 1283004-89-6 . It has a molecular weight of 272.69 . The IUPAC name for this compound is 3-chloro-4-(1H-indazol-1-yl)benzoic acid .
Molecular Structure Analysis
The molecular structure of “3-chloro-4-(1H-indazol-1-yl)benzoic acid” can be represented by the Inchi Code: 1S/C14H9ClN2O2/c15-11-7-9 (14 (18)19)5-6-13 (11)17-12-4-2-1-3-10 (12)8-16-17/h1-8H, (H,18,19) .Aplicaciones Científicas De Investigación
Coordination Polymers and Gas Sensing
Coordination polymers synthesized using derivatives of benzoic acid, such as "3-chloro-4-(1H-indazol-1-yl)benzoic acid," have been explored for their structural characteristics and potential applications in gas sensing. For instance, the synthesis of discrete molecular complexes and coordination polymers from metals like cobalt, copper, and zinc with benzoic acid derivatives has been reported. These compounds have been characterized by various spectroscopic techniques and X-ray crystallography, revealing structures ranging from mononuclear complexes to one and two-dimensional coordination polymers. Notably, one of these polymers exhibited strong fluorescence emission at room temperature and was investigated for its gas sensing properties, demonstrating the application potential of these materials in detecting gases or volatile compounds (Rad et al., 2016).
Supramolecular Transition Metal Complexes
Research has also focused on the synthesis and characterization of supramolecular transition metal complexes based on triazole-benzoic acid derivatives. These complexes have been synthesized under solvothermal conditions and analyzed using single-crystal X-ray diffraction among other techniques. The studies reveal that these complexes form 3D supramolecular frameworks through intermolecular hydrogen bonding and π···π stacking interactions. This research underscores the structural diversity and complexity of metal-organic frameworks (MOFs) and their potential applications in catalysis, sensing, and materials science (Wang et al., 2018).
Environmental Applications
The environmental degradation of chlorobenzoic acids, including compounds structurally related to "3-chloro-4-(1H-indazol-1-yl)benzoic acid," has been studied with an emphasis on their photodecomposition. Research indicates that ultraviolet irradiation of chlorobenzoic acids can lead to their decomposition into less harmful substances, highlighting a potential method for the environmental remediation of these compounds (Crosby & Leitis, 1969).
Novel Synthesis Methods
Innovative synthesis methods involving "3-chloro-4-(1H-indazol-1-yl)benzoic acid" derivatives have been explored for creating new compounds. For example, an unprecedented conversion of (Z)-3-chloro-3-arylacrylic acids to benzoic acids has been reported, showcasing a novel pathway for synthesizing triazolo[3,4-b][1,3,4]thiadiazoles, which could have applications in pharmaceuticals and agrochemicals (Sahi et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-4-indazol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-7-9(14(18)19)5-6-13(11)17-12-4-2-1-3-10(12)8-16-17/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXRSIRGMZHOQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=C(C=C(C=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-(1H-indazol-1-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1529239.png)


![4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B1529244.png)





![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1529257.png)


amine](/img/structure/B1529261.png)
